molecular formula C22H19NO2 B3057816 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester CAS No. 85328-09-2

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester

Cat. No.: B3057816
CAS No.: 85328-09-2
M. Wt: 329.4 g/mol
InChI Key: KAUZNOILQDCJIX-UHFFFAOYSA-N
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Description

Chemical Name: 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester Synonyms: 4-Methacryloyloxymethyl-diphenyl, 2-Propenoic acid, 2-methyl-, [1,1'-biphenyl]-4-ylmethyl ester CAS No.: 54954-91-5 Molecular Formula: C₁₇H₁₆O₂ Molar Mass: 252.31 g/mol Density: 1.071 ± 0.06 g/cm³ (predicted) Boiling Point: 140–147 °C (at 0.1 Torr) .

This compound is a methacrylate ester derivative featuring a biphenyl-4-ylmethyl group. Its structure combines aromatic (diphenyl and pyridinyl) and reactive (methacrylate) moieties, making it suitable for polymerization applications, coatings, or specialty materials.

Properties

IUPAC Name

[diphenyl(pyridin-4-yl)methyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20-13-15-23-16-14-20/h3-16H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZNOILQDCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543515
Record name Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85328-09-2
Record name Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves several steps. One common method is the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The diphenyl-4-pyridinylmethyl moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key properties of the target compound with structurally analogous esters:

Compound Name (CAS No.) Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target compound (54954-91-5) C₁₇H₁₆O₂ 252.31 Diphenyl-4-pyridinylmethyl 140–147 (0.1 Torr) 1.071 (pred.)
2-Propenoic acid, 2-methyl-, 4-[(1-oxo-2-propenyl)oxy]butyl ester (210967-81-0) C₁₁H₁₆O₄ 212.24 Butyl ester with acryloyloxy group Not reported Not reported
2-Propenoic acid, 2-[[4-(tert-butyl)phenoxy]methyl]-, ethyl ester (646064-54-2) C₁₆H₂₂O₃ 262.35 Ethyl ester, tert-butylphenoxy Not reported Not reported
2-Propenoic acid, 2-[3,5-di-tert-butyl-4-hydroxyphenoxy]ethyl ester (88848-23-1) C₁₉H₂₈O₄ 320.42 Ethyl ester with hindered phenol Not reported Not reported
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester (203245-10-7) C₁₀H₁₆O₃ 184.23 Cyclohexyl hydroxyl group Not reported Not reported
Key Observations:
  • Molecular Weight: The target compound (252.31 g/mol) is intermediate in mass compared to the tert-butyl-substituted derivatives (262–320 g/mol) and lighter than the hindered phenol analog .
  • Substituent Effects: The diphenyl-pyridinylmethyl group in the target compound enhances aromaticity and rigidity, which may improve thermal stability in polymer matrices . Hydroxyl groups (CAS 88848-23-1 and 203245-10-7) introduce hydrogen-bonding capability, affecting crystallinity and adhesion properties .
Target Compound (54954-91-5):
  • Reactivity : The methacrylate group enables free-radical polymerization, useful in acrylic resins. The aromatic groups may enhance UV stability .
  • Applications : Likely used in high-performance coatings, adhesives, or optical materials due to its balanced aromatic and reactive character.
Comparative Analysis:

Higher reactivity due to additional double bonds but lower thermal stability than the target compound. Applications: UV-curable inks or adhesives.

CAS 646064-54-2 : The tert-butylphenoxy group improves hydrophobicity and oxidation resistance. Slower polymerization kinetics due to steric effects. Applications: Antioxidant additives or hydrophobic coatings.

CAS 88848-23-1 : Hindered phenol structure provides radical-scavenging properties. Acts as a stabilizer in polymers to prevent thermal degradation.

CAS 203245-10-7 :

  • Cyclohexyl hydroxyl group enhances flexibility and biocompatibility.
  • Applications: Biomedical hydrogels or drug delivery systems.

Biological Activity

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester (CAS No. 85328-09-2) is a compound with a molecular formula of C22H19NO2 and a molecular weight of approximately 329.39 g/mol. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The compound can be synthesized through the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. Its structure features an ester group that can participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.

The biological activity of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydrolysis of the ester group releases the active acid form that can bind to enzymes or receptors, potentially modulating their activity. The diphenyl-4-pyridinylmethyl moiety may enhance binding affinity and specificity towards certain targets.

Antimicrobial Properties

Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth and have been tested against various pathogens, including strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Data Table: Summary of Biological Activities

Activity Effect Tested Organisms/Cells Reference
AntimicrobialInhibition of growthStaphylococcus aureus, E. coli
AnticancerInduction of apoptosisBreast cancer cells (MCF-7), Colon cancer cells (HT-29)
CytotoxicityReduced viabilityVarious cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university tested various derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
  • Anticancer Research : In a controlled laboratory setting, derivatives of this compound were administered to cultured cancer cells. The results showed a notable decrease in cell viability and increased markers for apoptosis compared to untreated controls.
  • Pharmacological Profile : An investigation into the pharmacological properties revealed that compounds similar to 2-Propenoic acid derivatives possess low cytotoxicity while maintaining potent biological effects, making them candidates for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 2
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2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester

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